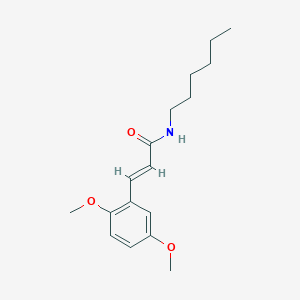

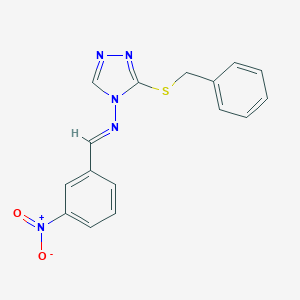

![molecular formula C8H5N5O B254976 tetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 29067-85-4](/img/structure/B254976.png)

tetrazolo[1,5-a]quinoxalin-4(5H)-one

Vue d'ensemble

Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a structural template in both natural and synthetic biologically active compounds . It is also known as 1,2,3,5,9b-Pentaaza-cyclopenta [a]naphthalen-4-ol .

Synthesis Analysis

The synthesis of the this compound core involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis

The molecular formula of this compound is C8H5N5O . Its average mass is 187.158 Da and its monoisotopic mass is 187.049408 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 48.8±0.5 cm3 . The compound has 6 H bond acceptors and 1 H bond donor . Its polar surface area is 73 Å2 and its molar volume is 102.7±7.0 cm3 .Applications De Recherche Scientifique

Antagonistic Properties in Excitatory Amino Acid Pharmacology

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has been investigated for its potential as an excitatory amino acid antagonist. Research demonstrates that compounds containing this moiety, such as 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one and this compound, exhibit affinity for the AMPA receptor and the glycine site on the NMDA receptor complex. Particularly, some derivatives were found to bind effectively to these receptors, indicating potential use in pharmacological applications related to excitatory amino acids (Mcquaid et al., 1992).

Anticancer and Antimicrobial Activity

A notable application of tetrazolo[1,5-a]quinoxaline derivatives is in the field of anticancer and antimicrobial research. These compounds have demonstrated inhibitory effects on tumor cell lines and possess non-cytotoxic properties to normal cells. Additionally, their significant degrees of inhibition against strains of Gram-positive and negative bacteria highlight their dual role as potential anticancer and antimicrobial agents (Al-Marhabi, Abbas, & Ammar, 2015).

Synthesis Methods and Modifications

Advances in the synthesis of tetrazolo[1,5-a]quinoxalines have been explored for their antimicrobial activity. Various methods, such as refluxing in specific solvents or reactions with different reagents, have been employed to synthesize derivatives that show antibacterial, antifungal, or algicidal activities against specific strains (Kim, Kim, & Kurasawa, 2001). Additionally, novel methodologies for the synthesis, such as annulation reactions initiated by electrochemical decarboxylation, have been developed (Cui, Zhong, & Huang, 2023).

Modulation of Biological Activities

The molecule has also been studied in the context of modulating biological activities such as opioid receptor modulation and mast cell inhibition. Some derivatives of this compound have been shown to exhibit antagonistic effects at various opioid receptors and to inhibit the activation of key signaling molecules in mast cells, suggesting potential therapeutic applications in treating allergic diseases and pain management (Yadav et al., 2022), (Park et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

5H-tetrazolo[1,5-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECOVEPJEIBBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=NN=NN23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383139 | |

| Record name | 5H-tetrazolo[1,5-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29067-85-4 | |

| Record name | 5H-tetrazolo[1,5-a]quinoxalin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is tetrazolo[1,5-a]quinoxalin-4(5H)-one synthesized?

A1: A recent study demonstrated the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones through a [3+2] cyclization reaction. [] This reaction involves reacting readily available quinoxalin-2(1H)-ones with azidotrimethylsilane. This synthetic approach offers a straightforward and efficient method for accessing this class of heterocyclic compounds, which holds promise for exploring their diverse biological activities and potential applications in medicinal chemistry.

Q2: What is the relationship between the structure of heterocyclic-fused quinoxalinones and their activity as excitatory amino acid antagonists?

A2: Research indicates that the structure of heterocyclic-fused quinoxalinones, including tetrazolo[1,5-a]quinoxalin-4(5H)-ones, significantly influences their binding affinity for AMPA and glycine receptors involved in excitatory neurotransmission. [] While some heterocycles within this class exhibit promising affinity for both receptors, the structure-activity relationship (SAR) does not directly correlate with known antagonists like quinoxalinediones (e.g., DNQX) at the AMPA receptor or kynurenic acids at the glycine site of the NMDA receptor complex. This suggests that modifications to the heterocyclic core and substituents could lead to compounds with enhanced selectivity and potency for specific excitatory amino acid receptor subtypes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254896.png)

![1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254897.png)

![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B254907.png)

![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)

![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)